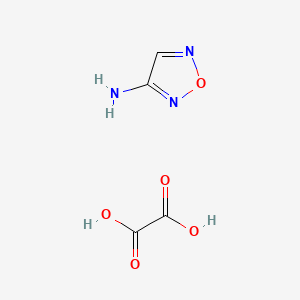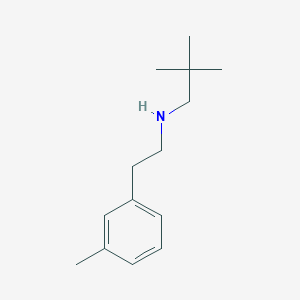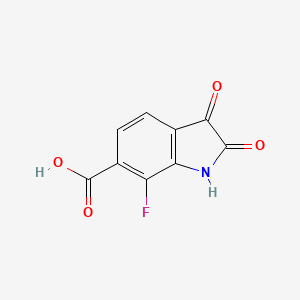
7-Fluoro-2,3-dioxoindoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-2,3-dioxoindoline-6-carboxylic acid is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3-dioxoindoline-6-carboxylic acid typically involves the fluorination of indole derivatives. One common method includes the electrophilic fluorination of N-acylindole using reagents such as trifluoromethyl hypofluorite in a solvent like chlorotrifluoromethane at low temperatures (around -78°C). This reaction yields a mixture of fluorinated indoline derivatives, which can be further treated with potassium hydroxide in methanol to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
7-Fluoro-2,3-dioxoindoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of the indole ring.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield hydroxyindoline derivatives.
科学研究应用
7-Fluoro-2,3-dioxoindoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated indole derivatives.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
作用机制
The mechanism of action of 7-Fluoro-2,3-dioxoindoline-6-carboxylic acid involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
2,3-Dioxoindoline-7-carboxylic acid: Similar in structure but lacks the fluorine atom.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another fluorinated compound with different substituents and biological activities.
Uniqueness
7-Fluoro-2,3-dioxoindoline-6-carboxylic acid is unique due to the presence of the fluorine atom at the 7th position, which significantly influences its chemical reactivity and biological interactions. This fluorine atom enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound in various research applications.
属性
分子式 |
C9H4FNO4 |
|---|---|
分子量 |
209.13 g/mol |
IUPAC 名称 |
7-fluoro-2,3-dioxo-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C9H4FNO4/c10-5-3(9(14)15)1-2-4-6(5)11-8(13)7(4)12/h1-2H,(H,14,15)(H,11,12,13) |
InChI 键 |
BPMXVKIOASGCDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1C(=O)C(=O)N2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


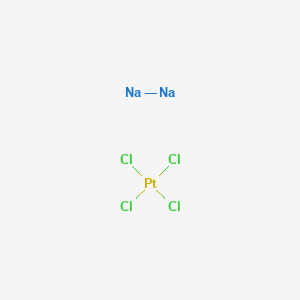
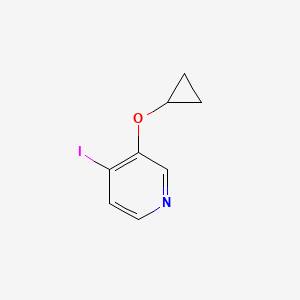
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
![Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)

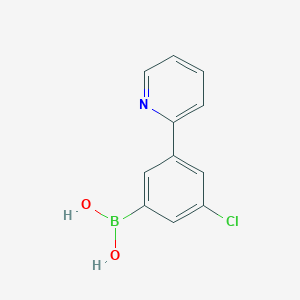
![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)
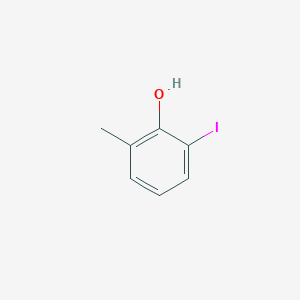

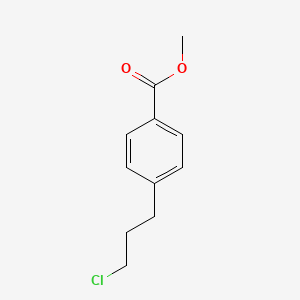
![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
